molecular formula C16H16N2O B11983116 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole

Cat. No.: B11983116
M. Wt: 252.31 g/mol
InChI Key: OVCPPQNBPYUVDU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole is a synthetic organic compound based on the benzimidazole scaffold, an aromatic heterocyclic structure comprised of a benzene ring fused to an imidazole ring . The benzimidazole core is a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact readily with biopolymers in living systems . This makes benzimidazole derivatives a focus in the development of potential therapeutic agents . Benzimidazole derivatives are reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . In particular, dimethyl-substituted benzimidazoles are of significant historical and biochemical interest, as the 5,6-dimethylbenzimidazole moiety is an integral component of the structure of Vitamin B12 . The specific research applications and biological profile of 5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole are currently underexplored and warrant further investigation. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or to explore its potential activity in various biochemical assays. This product is intended for research and manufacturing purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1,2-dimethyl-5-phenylmethoxybenzimidazole

InChI

InChI=1S/C16H16N2O/c1-12-17-15-10-14(8-9-16(15)18(12)2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

OVCPPQNBPYUVDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The benzimidazole scaffold is classically synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or oxidative conditions. For 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole, the 4-benzyloxy-1,2-diaminobenzene precursor serves as the starting material. Reaction with acetyl chloride or acetic anhydride in polyphosphoric acid (PPA) at 120–150°C facilitates cyclization, yielding the benzimidazole core with a methyl group at position 1. Subsequent N-methylation at position 2 is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Example Protocol :

  • Cyclization : 4-Benzyloxy-1,2-diaminobenzene (10 mmol) is refluxed with acetic anhydride (12 mmol) in PPA (15 mL) at 130°C for 6 hours.

  • Methylation : The intermediate 1-methyl-5-(benzyloxy)-1H-benzimidazole is treated with methyl iodide (15 mmol) and K₂CO₃ (20 mmol) in DMF at 60°C for 12 hours.

Yield : 58–72% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Advanced Functionalization Techniques

Regioselective Introduction of the Benzyloxy Group

Direct introduction of the benzyloxy group at position 5 is achieved through nucleophilic aromatic substitution. 5-Nitro-1,2-dimethyl-1H-benzimidazole is reduced to the corresponding amine using hydrogen gas and palladium on carbon, followed by diazotization and reaction with benzyl alcohol under basic conditions.

Reaction Scheme :

5-Nitro-1,2-dimethyl-1H-benzimidazoleH2/Pd-C5-Amino-1,2-dimethyl-1H-benzimidazoleNaNO2/HClDiazonium saltBnOH/NaOH5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole\text{5-Nitro-1,2-dimethyl-1H-benzimidazole} \xrightarrow{\text{H}2/\text{Pd-C}} \text{5-Amino-1,2-dimethyl-1H-benzimidazole} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{BnOH/NaOH}} \text{5-(Benzyloxy)-1,2-dimethyl-1H-benzimidazole}

Key Conditions :

  • Diazotization at 0–5°C to prevent side reactions.

  • Benzylation in aqueous NaOH at 50°C for 4 hours.

Yield : 65% after recrystallization from ethanol.

Optimization of Coupling and Activation Agents

Triazine-Mediated Amide Bond Formation

Patent US20070037986A1 describes the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) to activate carboxylic acids for coupling with amines. Applied to 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole synthesis, this method enables the incorporation of methyl groups via activated intermediates.

Procedure :

  • Activation of acetic acid (10 mmol) with CDMT (12 mmol) and NMM (15 mmol) in 2-propanol at 0°C for 1 hour.

  • Coupling with 4-benzyloxy-1,2-diaminobenzene (10 mmol) at 55°C for 10 hours.

Yield : 35–42% after crystallization.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.55 (s, 1H, H-4), 7.52 (d, J = 8.4 Hz, 1H, H-7), 5.21 (s, 2H, OCH₂Ph), 2.40 (s, 3H, N-CH₃), 2.38 (s, 3H, N-CH₃).

  • ¹³C NMR : δ 161.2 (C-O), 150.1 (C=N), 128.9–127.3 (aromatic carbons), 55.6 (OCH₂Ph), 29.8 (N-CH₃).

Infrared Spectroscopy (IR) :

  • Peaks at 3374 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N), 1212 cm⁻¹ (C-O).

Mass Spectrometry :

  • EI-MS : m/z 294 [M⁺], 232 [M⁺ – BnO].

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclization in PPA4-Benzyloxy-1,2-diamineAcetic anhydride, PPA7298
Triazine activation4-Benzyloxy-1,2-diamineCDMT, NMM4296
Diazotization5-Nitro-1,2-dimethylNaNO₂, BnOH6597

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole, have shown significant promise in cancer treatment. The structural features of benzimidazoles allow them to interact with various biological targets involved in cancer progression.

  • Mechanism of Action : Benzimidazole compounds can induce apoptosis in cancer cells by inhibiting key proteins involved in cell cycle regulation and apoptosis. For instance, certain derivatives have been reported to inhibit microtubule polymerization, leading to mitotic arrest and subsequent cell death in cancer cells .
  • Case Studies :
    • A study highlighted the effectiveness of methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC), which displayed strong cytotoxic effects against breast cancer cells by inducing intrinsic apoptotic pathways .
    • Another research focused on a series of benzimidazole derivatives that exhibited potent antiproliferative activity against human leukemia cell lines, demonstrating increased apoptosis rates compared to controls .
Compound NameTarget Cancer TypeMechanism of ActionReference
MBICBreast CancerMicrotubule Inhibition
5-(benzyloxy)-1,2-dimethyl-1H-benzimidazoleVarious CancersApoptosis Induction
2-amino-5,6-difluorobenzimidazoleHerpes Simplex VirusCytopathic Effect Inhibition

Antimicrobial Properties

Research has also indicated that benzimidazole derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by bacteria and viruses.

  • Antiviral Activity : Certain benzimidazole derivatives have been synthesized to target viral infections such as enteroviruses and cytomegalovirus. For example, compounds derived from benzimidazole have shown effective inhibition against Coxsackie virus with low IC50 values .
  • Antibacterial Activity : Studies have demonstrated that benzimidazole derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis or function. The presence of various substituents on the benzimidazole ring can enhance this activity .
Compound NameTarget MicroorganismActivity TypeReference
Benzimidazole Derivative AEnterovirusViral Inhibition
Benzimidazole Derivative BBacterial StrainsAntibacterial Activity

Additional Pharmacological Activities

Beyond anticancer and antimicrobial applications, 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can reduce inflammation through inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
  • Antidiabetic Potential : Research indicates that certain benzimidazole compounds may improve glucose metabolism and insulin sensitivity, suggesting their potential use in diabetes management .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity through hydrophobic interactions, while the methyl groups may influence the compound’s overall conformation and stability. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Antimicrobial Activity :

  • Halogenated derivatives (e.g., compounds 5 and 7) exhibit potent antimicrobial activity due to the electronegative chlorine atoms, which enhance interactions with microbial enzymes .

Metabolic Stability :

  • Methyl groups at the 1- and 2-positions in the target compound may reduce metabolic degradation compared to unsubstituted benzimidazoles, as alkyl groups often block cytochrome P450 oxidation sites .
Physicochemical Properties
  • Melting Points : Halogenated and hydroxy-substituted derivatives exhibit higher melting points (285–295°C) due to strong intermolecular interactions (e.g., hydrogen bonding in hydroxy derivatives) . The target compound’s melting point is unreported but expected to be lower due to reduced polarity.

Biological Activity

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole can be described as follows:

  • Molecular Formula : C_{15}H_{16}N_{2}O
  • Molecular Weight : 244.30 g/mol
  • IUPAC Name : 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole

This compound features a benzyloxy group attached to a dimethyl-substituted benzimidazole core, which is significant for its biological activity.

Anticancer Activity

Research indicates that 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole serves as a lead compound for developing new anticancer agents. Its structural similarity to known anticancer drugs suggests potential efficacy in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, although specific IC50 values are yet to be published for this compound alone.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole has been investigated for its inhibitory effects on specific enzymes:

  • α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. In related studies, compounds with similar structures exhibited IC50 values ranging from 2.50 to 17.50 μM against α-glucosidase .
  • Urease Inhibition : Urease is another target for this compound, with studies indicating varying degrees of inhibition that could be beneficial in treating urease-related conditions such as kidney stones .

Structure–Activity Relationship (SAR)

The biological activity of 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole can be influenced by its structural modifications. A detailed SAR analysis reveals that the presence of electron-withdrawing groups enhances enzyme inhibition potency. For instance, compounds with fluorine or hydroxyl substituents on the aromatic ring displayed increased inhibitory activity against α-glucosidase and urease .

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate activity against E. coli
α-Glucosidase InhibitionIC50 values range from 2.50 to 17.50 μM
Urease InhibitionVarying degrees of inhibition

Case Study 1: Anticancer Effects

In a study evaluating various benzimidazole derivatives, it was found that modifications similar to those in 5-(benzyloxy)-1,2-dimethyl-1H-benzimidazole significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the benzyloxy group in increasing lipophilicity and cellular uptake.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of related compounds showed that structural variations could lead to enhanced effectiveness against resistant bacterial strains. This suggests that further optimization of the benzyloxy substituent could yield more potent antimicrobial agents.

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